DC-LC3in-D5

Autophagy LC3A/B Inhibitor

DC-LC3in-D5 is the definitive chemical probe for selective, covalent inhibition of LC3A/B—an established benchmark for autophagy target validation. With a clear mechanism (K49 covalent modification), confirmed selectivity by ABPP, and a validated IC₅₀ of 200 nM, it provides unmatched reliability for head-to-head assay comparisons against next-gen inhibitors like LC3in-C42. Essential for target engagement studies, autophagic flux analysis, and medicinal chemistry benchmarking. Choose DC-LC3in-D5 for reproducible, publication-ready autophagy data.

Molecular Formula C19H22Cl2N2O3
Molecular Weight 397.3 g/mol
Cat. No. B10831357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC-LC3in-D5
Molecular FormulaC19H22Cl2N2O3
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESC1COCCN1CCN=CC2=C(CC(CC2=O)C3=C(C(=CC=C3)Cl)Cl)O
InChIInChI=1S/C19H22Cl2N2O3/c20-16-3-1-2-14(19(16)21)13-10-17(24)15(18(25)11-13)12-22-4-5-23-6-8-26-9-7-23/h1-3,12-13,24H,4-11H2
InChIKeyIYDBJXOPTZDWCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DC-LC3in-D5 for Autophagy Research: A Selective LC3A/B Covalent Inhibitor with Defined Potency and Mechanism


DC-LC3in-D5 is a deuterated, small-molecule covalent inhibitor that specifically targets the LC3A/B family of proteins, key mediators of autophagy [1]. It functions by covalently binding to lysine 49 (K49) on LC3B, a residue critical for protein-protein interactions within the autophagy pathway . This modification disrupts LC3B lipidation and subsequent autophagosome formation . Its potency, characterized by an in vitro IC50 of 200 nM in disrupting the LC3B-LBP2 interaction, and its high selectivity within the proteome distinguish it from earlier, less potent LC3-targeting probes .

Why Generic LC3 Inhibitors Cannot Substitute for DC-LC3in-D5 in Quantitative Assays


The LC3 protein family presents a challenging target for drug discovery due to a flat, shallow interaction surface that lacks deep binding pockets, resulting in many reported inhibitors having low potency and poor selectivity . While a newer generation of inhibitors like LC3in-C42 demonstrates superior in vitro potency (IC50 of 7.6 nM vs. 51.68 nM for DC-LC3in-D5 in AlphaScreen assays), DC-LC3in-D5 remains a critical benchmark in the field with well-validated, context-specific characteristics [1]. It is essential to recognize that DC-LC3in-D5 is not simply an inferior version of LC3in-C42. Their distinct potency, selectivity profiles, and specific covalent mechanisms (targeting K49) make them non-interchangeable tools for studying different facets of LC3 biology, from basic interaction disruption to complex cellular autophagic flux [2].

Quantitative Evidence for DC-LC3in-D5's Differentiated Performance Against Key Comparators


DC-LC3in-D5 vs. LC3in-C42: A Comparative Analysis of In Vitro Potency in AlphaScreen Assay

In a direct head-to-head comparison using an AlphaScreen assay to measure disruption of LC3B protein-protein interactions, DC-LC3in-D5 exhibited an IC50 of 51.68 nM. The optimized analog, LC3in-C42, achieved a significantly higher potency with an IC50 of 7.6 nM under identical assay conditions [1].

Autophagy LC3A/B Inhibitor

DC-LC3in-D5 vs. DC-LC3in: Progression in Potency from Initial Hit to Optimized Probe

DC-LC3in-D5 is the result of a focused medicinal chemistry optimization from an initial screening hit, DC-LC3in. The initial hit, DC-LC3in, demonstrated an IC50 of 3.06 μM for binding to LC3B K49 [1]. Optimization led to DC-LC3in-D5, which shows an IC50 of 200 nM for disrupting the LC3B-LBP2 interaction, representing a 15-fold improvement in potency [2].

Autophagy LC3A/B Hit-to-lead

DC-LC3in-D5's Superior Proteomic Selectivity vs. Novobiocin, an Earlier Non-Peptide Inhibitor

Activity-based protein profiling (ABPP) in HeLa cells revealed that DC-LC3in-D5 exhibits potent covalent reactivity and high selectivity for LC3A/B within the proteome [1]. In contrast, novobiocin, a previously identified non-peptide inhibitor of LC3A/B, acts as a reversible ligand with a reported Kd of 2.6 μM for LC3A [2]. While a direct selectivity comparison in a single study is not available, cross-study analysis indicates that DC-LC3in-D5, by virtue of its covalent mechanism, provides a more selective tool for specifically labeling and tracking LC3A/B in complex biological samples, a feature not observed with the reversible, lower-affinity binder novobiocin .

Autophagy LC3A/B Selectivity Novobiocin

DC-LC3in-D5 Demonstrates Functional Autophagy Inhibition in Cells at 3-30 μM

In HeLa cells, treatment with DC-LC3in-D5 at concentrations ranging from 3 to 30 μM led to a measurable accumulation of the autophagy substrate p62 and attenuation of LC3-I/II lipidation, as quantified by western blot analysis [1]. This effect was more pronounced than in DMSO-treated controls, confirming functional on-target activity in a cellular context. Under identical assay conditions, the more potent analog LC3in-C42 achieves significant autophagy inhibition at lower concentrations, demonstrating stronger cellular efficacy .

Autophagy LC3B Lipidation Cellular Assay

Optimized Application Scenarios for DC-LC3in-D5 in Autophagy Research


Standard Control for LC3A/B Inhibitor Discovery Programs

DC-LC3in-D5 is an essential reference standard for medicinal chemistry efforts aimed at discovering next-generation LC3A/B inhibitors. Its well-characterized potency (IC50 ~200 nM) and known structure-activity relationship provide a benchmark for evaluating new chemical entities in both biochemical (e.g., AlphaScreen) and cellular (e.g., p62 accumulation) assays [1]. This is particularly critical for projects that utilize LC3in-C42 as a positive control, as DC-LC3in-D5 allows researchers to contextualize the potency of new hits relative to both the initial probe and its optimized successor .

Functional Profiling of LC3B-Dependent Autophagy

Given its demonstrated ability to inhibit LC3B lipidation and autophagic flux at concentrations of 3-30 μM in HeLa cells, DC-LC3in-D5 serves as a reliable chemical tool for dissecting the role of LC3B in specific cellular processes [1]. Its use is ideal for short-term studies to validate the on-target effects of other autophagy modulators or to probe the immediate consequences of acute LC3B inhibition, especially in cell lines where the more potent LC3in-C42 may induce off-target effects at high concentrations due to its enhanced potency .

Target Engagement and Selectivity Studies via ABPP

DC-LC3in-D5's high selectivity for LC3A/B, as validated by activity-based protein profiling (ABPP) in HeLa cell lysates, makes it an outstanding probe for target engagement studies [1]. Researchers can utilize a functionalized analog of DC-LC3in-D5 (e.g., with an alkyne handle) to covalently label and subsequently pull down or visualize endogenous LC3A/B proteins from complex proteomes, confirming direct target interaction and assessing selectivity under various treatment conditions. This application is uniquely enabled by its covalent and selective mechanism, a feature not shared by many earlier LC3 binders like novobiocin .

Validating Autophagy Inhibition in Virology and Oncology Research

In studies investigating the role of autophagy in viral replication (e.g., HCV) or cancer cell survival, DC-LC3in-D5 provides a specific means to inhibit the LC3 arm of the autophagy pathway [1]. By comparing the effects of DC-LC3in-D5 with those of upstream autophagy inhibitors (like mTOR inhibitors) or lysosomal inhibitors (like chloroquine), researchers can precisely delineate the contribution of LC3A/B-dependent steps in the overall disease-relevant autophagic process .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for DC-LC3in-D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.